Trimethyl isocyanurate

Description

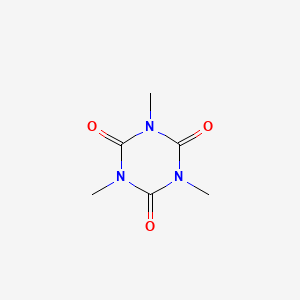

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWDQDMGFXRVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074856 | |

| Record name | Trimethyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monoclinic prisms (from water or alcohol). (NTP, 1992) | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

525 °F at 760 mmHg (NTP, 1992) | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

827-16-7 | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWL7B55ECL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

349 to 351 °F (NTP, 1992) | |

| Record name | TRIMETHYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Trimethyl Isocyanurate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl isocyanurate, with the CAS number 827-16-7 , is a heterocyclic organic compound.[1][2] It is the cyclic trimer of methyl isocyanate.[2][3] The structure of this compound consists of a six-membered ring of alternating nitrogen and carbonyl groups, with methyl groups attached to the nitrogen atoms.[2] This structure gives the molecule significant thermal stability. This compound is primarily used in the production of polyisocyanurate (PIR) foams, which are valued for their thermal insulation properties.[2] It also serves as an intermediate in various organic syntheses.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 827-16-7 | [1][2] |

| Molecular Formula | C₆H₉N₃O₃ | [4][5] |

| Molecular Weight | 171.15 g/mol | [2][4] |

| Appearance | Monoclinic prisms (from water or alcohol) | [4] |

| Melting Point | 176.5 °C (349.7 °F) | [1] |

| Boiling Point | 274 °C (525.2 °F) at 760 mmHg | [1][4] |

| Density | 1.325 g/cm³ | [1] |

| Vapor Pressure | 0.00555 mmHg at 25 °C | [1] |

| IUPAC Name | 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione | [4][5] |

| Synonyms | Methyl isocyanate trimer, Isocyanuric acid, trimethyl ester | [3][5] |

Synthesis of this compound

The primary method for synthesizing this compound is the catalytic cyclotrimerization of methyl isocyanate.[2] This reaction is highly exothermic, and various catalysts can be employed to control the reaction rate and improve the yield and purity of the product.[2]

Catalytic Trimerization of Methyl Isocyanate

A variety of catalysts can be used for the trimerization of methyl isocyanate, including:

-

Organometallic compounds: such as bis(tributyltin) oxide.[2]

-

Alkali metal salts: like sodium methoxide (B1231860) and potassium acetate.[2]

-

Phosphine derivatives: for instance, triethyl phosphine.[2]

-

Other metal compounds: including ferric chloride.[2]

The selection of the catalyst is crucial to direct the reaction towards the formation of the stable six-membered isocyanurate ring and to prevent the formation of undesirable linear polymers.[2]

Experimental Protocol: Catalytic Trimerization of Methyl Isocyanate

The following is a representative experimental protocol based on general descriptions of the synthesis. Researchers should consult specific literature for detailed procedures and safety precautions.

Materials:

-

Methyl isocyanate

-

Catalyst (e.g., a catalytic amount of sodium methoxide or triethyl phosphine)

-

Anhydrous, inert solvent (e.g., diethyl ether or toluene)

-

Quenching agent (e.g., a dilute acid solution)

-

Recrystallization solvent (e.g., ethanol (B145695) or water)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of the catalyst in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is cooled in an ice bath.

-

Methyl isocyanate is added dropwise to the cooled catalyst solution. The exothermic nature of the reaction requires careful control of the addition rate to maintain a low temperature.[2]

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques such as infrared spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹). The product may precipitate out of the solution.

-

The reaction is quenched by the addition of a suitable quenching agent.

-

The crude product is isolated by filtration.

-

The isolated solid is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound as crystalline prisms.[4]

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to show a single sharp signal for the nine equivalent protons of the three methyl groups.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) of the isocyanurate ring.

-

Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Safety and Handling

This compound and its precursor, methyl isocyanate, require careful handling due to their hazardous nature.

-

Incompatibilities: this compound is incompatible with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides.[3][4] Reactions with these substances can be exothermic and may release toxic gases.[3][4] Acids and bases can initiate polymerization reactions.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

-

Storage: this compound should be stored in a cool, dry place, away from incompatible materials.

-

Spill Response: In case of a spill, the area should be evacuated. The spilled solid should be dampened with 60-70% ethanol and transferred to a suitable container for disposal.[3][4] The area should then be washed with a soap and water solution.[4]

Visualizations

Synthesis Workflow of this compound

Caption: Catalytic synthesis of this compound.

Chemical Incompatibility Diagram

Caption: Incompatibilities of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 827-16-7 | Benchchem [benchchem.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | C6H9N3O3 | CID 13225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of Trimethyl Isocyanurate from Methyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of trimethyl isocyanurate, a key chemical intermediate, through the catalytic trimerization of methyl isocyanate. The document details various catalytic systems, presents quantitative data on their performance, and offers detailed experimental protocols. Furthermore, it elucidates the underlying reaction mechanism and outlines a typical experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, enabling them to select and optimize reaction conditions for the efficient production of this compound.

Introduction

This compound, also known as 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione, is a stable, six-membered heterocyclic compound. Its synthesis is predominantly achieved through the catalytic cyclotrimerization of methyl isocyanate. This exothermic reaction requires careful control to prevent the formation of undesirable linear polymers and other byproducts. The choice of catalyst is critical in directing the reaction towards the formation of the desired trimer with high selectivity and yield.[1][2] This guide explores various catalytic systems and provides detailed methodologies for the synthesis and purification of this compound.

Catalytic Systems for Methyl Isocyanate Trimerization

A diverse range of catalysts can be employed to facilitate the trimerization of methyl isocyanate. These can be broadly categorized into tertiary amines, metal salts, and organometallic compounds. The selection of a suitable catalyst is paramount for controlling the reaction rate and ensuring high product purity.[1]

Overview of Catalyst Types

-

Tertiary Amines: These are cost-effective and readily available catalysts. However, they may exhibit moderate activity and can sometimes promote the formation of side products like allophanates.[3]

-

Metal Salts: Catalysts such as sodium methoxide (B1231860) and ferric chloride are effective in promoting trimerization.[2] They often exhibit high selectivity and the resulting products have good thermal stability. However, some metal salt catalysts can be sensitive to moisture.[3]

-

Organometallic Compounds: This class includes compounds like bis(tributyltin) oxide and tributylantimony oxide.[1][4] They can be highly active and selective for the trimerization reaction.

The following table summarizes the advantages and disadvantages of different catalyst types for isocyanate trimerization.

| Catalyst Type | Advantages | Disadvantages |

| Tertiary Amines | Low cost, readily available | Moderate activity, potential for side reactions, odor issues |

| Metal Salts | High selectivity for trimerization, good thermal stability | Can be sensitive to moisture, may require higher loading levels |

| Organometallic Compounds | High activity and selectivity | Potential for metal contamination in the final product |

Quantitative Data on Catalytic Performance

The efficiency of a catalyst in the trimerization of methyl isocyanate is evaluated based on several parameters, including yield, reaction time, and reaction conditions. The following table presents a comparison of different catalysts for which experimental data has been reported.

| Catalyst | Reactant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Dibenzylamine (B1670424) / Diisopropylamine (B44863) | 4-Methylbenzene isocyanate | Diethyl ether | Room Temperature | 2 minutes | 98.7 | [5] |

| Tributylantimony oxide | Phenyl isocyanate | None | Exothermic, then ambient | ~15 minutes | ~99 | [4] |

Note: The data for dibenzylamine/diisopropylamine is for a substituted isocyanate, but provides a relevant example of a high-yield, rapid reaction at room temperature.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

Synthesis using a Tertiary Amine Catalyst System

This protocol is adapted from a procedure for a substituted isocyanate and can be optimized for methyl isocyanate.[5]

Materials:

-

Methyl isocyanate

-

Dibenzylamine

-

Diisopropylamine

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), prepare the catalyst solution by mixing dibenzylamine and diisopropylamine in a 1:0.5 molar ratio in anhydrous diethyl ether.

-

To this catalyst solution, add methyl isocyanate dropwise with vigorous stirring at room temperature.

-

The reaction is rapid, and a white precipitate of this compound will form within minutes.

-

Continue stirring for a short period to ensure complete reaction.

-

Isolate the product by filtration.

-

Wash the solid product with three portions of diethyl ether to remove any unreacted starting materials and catalyst residues.

-

Dry the purified this compound under vacuum.

Synthesis using an Organometallic Catalyst

This protocol is based on the trimerization of phenyl isocyanate using tributylantimony oxide and can be adapted for methyl isocyanate.[4]

Materials:

-

Methyl isocyanate

-

Tributylantimony oxide

-

Pentane (B18724) or Hexane (B92381) (for washing)

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, add tributylantimony oxide to methyl isocyanate. A typical catalyst loading is around 1 mol%.

-

An exothermic reaction will occur immediately. Control the initial exotherm by cooling the reaction mixture in an ice bath if necessary.

-

The mixture will become viscous and solidify as the reaction proceeds. Allow the reaction to continue until solidification is complete.

-

Triturate the solid product with pentane or hexane to remove non-polar impurities.

-

Filter the solid and allow it to air dry.

-

For further purification, recrystallize the crude this compound from a suitable solvent such as ethanol.

Reaction Mechanism and Visualization

The catalytic trimerization of methyl isocyanate is believed to proceed via a stepwise nucleophilic addition mechanism. The catalyst activates a molecule of methyl isocyanate, which then reacts with two other molecules in a sequential manner to form the stable six-membered isocyanurate ring.

Experimental Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and purification of this compound.

Purification of this compound

The primary methods for purifying this compound are recrystallization and fractional distillation. The choice of method depends on the scale of the reaction and the nature of the impurities.

-

Recrystallization: This is a common technique for purifying solid compounds. A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as a suitable recrystallization solvent.[4] The crude product is dissolved in a minimal amount of hot solvent, and the solution is then allowed to cool slowly, leading to the formation of pure crystals.

-

Fractional Distillation: For larger scale preparations or if the impurities are volatile, fractional distillation under reduced pressure can be an effective purification method. This technique separates compounds based on differences in their boiling points.

Safety Considerations

Methyl isocyanate is a highly toxic, volatile, and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The trimerization reaction is exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled. Therefore, it is crucial to have adequate cooling available and to add reactants in a controlled manner.

Conclusion

The synthesis of this compound from methyl isocyanate is a well-established process, with a variety of effective catalytic systems available. The selection of the catalyst and the optimization of reaction conditions are key to achieving high yields and purity. This guide has provided a detailed overview of the synthesis, including comparative data, experimental protocols, and a visualization of the reaction mechanism and workflow. By leveraging the information presented herein, researchers and professionals can effectively and safely produce this compound for their specific applications.

References

- 1. US4026840A - Hydroxyalkyl tertiary amine catalysts for isocyanate reactions - Google Patents [patents.google.com]

- 2. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. bdmaee.net [bdmaee.net]

- 4. US3278492A - Polymerization of organic isocyanates using an organometallic catalyst - Google Patents [patents.google.com]

- 5. CN102069012A - Catalyst for catalyzing trimerization of isocyanate to synthesize isocyanurate - Google Patents [patents.google.com]

An In-depth Technical Guide to Trimethyl Isocyanurate: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula of trimethyl isocyanurate, a heterocyclic compound significant in polymer chemistry and as a versatile molecular building block.

Core Chemical Identifiers

This compound is a cyclic trimer of methyl isocyanate.[1] Its structure is a six-membered ring composed of alternating nitrogen and carbonyl groups, with methyl groups attached to the nitrogen atoms.[1] This arrangement confers considerable thermal and mechanical stability to the molecule.[1]

The key quantitative identifiers for this compound are its molecular formula and molecular weight. The molecular formula is determined by the types and numbers of atoms comprising a single molecule of the compound. The molecular weight is the mass of one mole of the substance.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₉N₃O₃ | [2][3][4][5][6] |

| Molecular Weight | 171.15 g/mol | [2][4] |

The molecular formula C₆H₉N₃O₃ indicates that each molecule of this compound contains 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.[2][3][4][5][6] The molecular weight is approximately 171.15 g/mol .[2][4] Other reported values include 171.156 g/mol and 171.16 g/mol , with the minor differences attributable to rounding and the source of atomic mass data.[3][5][6]

Elemental Composition of this compound

The following diagram illustrates the relationship between the constituent elements and the final molecular formula of this compound.

References

- 1. This compound | 827-16-7 | Benchchem [benchchem.com]

- 2. bangchemicals.com [bangchemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C6H9N3O3 | CID 13225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

Spectroscopic and Synthetic Profile of Trimethyl Isocyanurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Trimethyl isocyanurate (TMIC), a compound of significant interest in various chemical and industrial applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data of TMIC. Furthermore, it outlines the common synthetic pathway for its preparation and includes detailed, generalized experimental protocols for the spectroscopic analyses.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to the molecule's high symmetry, the spectra are relatively simple.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by a single sharp peak, indicating the chemical equivalence of all nine protons of the three methyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~3.33 | Singlet | 9H | N-CH₃ | CDCl₃ |

¹³C NMR Spectrum

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule, showing two distinct signals corresponding to the methyl carbons and the carbonyl carbons of the isocyanurate ring.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~29-31 | N-CH₃ |

| ~149-151 | C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is dominated by a strong absorption band characteristic of the carbonyl groups.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1669-1700 | Strong, Sharp | C=O Stretching |

| ~1475 | Medium | C-H Asymmetric Bending (in CH₃) |

| Fingerprint Region | Variable | C-N Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak confirms the compound's molar mass.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| Various | Fragmentation products (e.g., loss of methyl isocyanate) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The primary chromophores are the carbonyl (C=O) groups and the N-C bonds within the triazine ring.

Table 5: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~214 | Moderate | Not specified | n → π* of C=O |

Synthesis of this compound

This compound is predominantly synthesized via the catalytic cyclotrimerization of methyl isocyanate (MIC). This exothermic reaction is highly efficient and can be catalyzed by various agents, including sodium methoxide, triethyl phosphine, and ferric chloride.[2]

Caption: Synthesis of this compound from Methyl Isocyanate.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and laboratory safety protocols.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

Probe: Standard 5 mm broadband probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-10 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR and the solvent signal (77.16 ppm for CDCl₃) for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Alpha).

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

-

Data Acquisition (EI-MS Example):

-

Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Accelerate the resulting ions into the mass analyzer.

-

Scan the desired mass range (e.g., m/z 40-300).

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to aid in structural confirmation.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Processing:

-

The software will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

References

The Thermal Stability of the Isocyanurate Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isocyanurate ring, a six-membered heterocycle with alternating nitrogen and carbon atoms, is a key structural motif in a wide range of materials, from thermally stable polymers to therapeutic agents. Its inherent stability, particularly against thermal degradation, makes it a valuable component in the design of robust materials and molecules. This technical guide provides a comprehensive overview of the thermal stability of the isocyanurate ring, detailing its decomposition pathways, quantitative thermal analysis data, and the experimental protocols used for its characterization.

Core Concepts of Isocyanurate Thermal Stability

The remarkable thermal stability of the isocyanurate ring is attributed to its resonant structure and the high bond energies within the triazine core. Generally, the decomposition of the isocyanurate ring structure commences at temperatures above 300°C, with many polyisocyanurate (PIR) foams exhibiting stability up to 320°C. The substituents attached to the nitrogen atoms of the ring play a crucial role in influencing the overall thermal stability of the molecule. Aromatic substituents, for instance, tend to enhance thermal stability compared to aliphatic ones due to increased resonance and structural rigidity.

The primary thermal degradation mechanism of the isocyanurate ring is a retro-cyclotrimerization reaction, leading to the formation of free isocyanate (NCO) groups. This ring-opening is the initial and often rate-determining step in the decomposition process. At elevated temperatures, these highly reactive isocyanate groups can undergo further reactions, such as dimerization, trimerization, or reaction with other functional groups present in the system, leading to the formation of carbodiimides, ureas, and other secondary products. This cascade of reactions ultimately results in the evolution of gaseous byproducts like carbon dioxide (CO₂) and nitrogen (N₂), and the formation of a carbonaceous char.

Quantitative Thermal Analysis Data

The thermal stability of isocyanurate-containing materials is most commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and residual mass. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as the glass transition temperature (Tg) and melting point (Tm).

Thermogravimetric Analysis (TGA) Data

The following table summarizes key TGA data for various isocyanurate-based materials, providing a comparative look at their thermal stability. The onset decomposition temperature (Td,onset) is often reported as the temperature at which 5% weight loss occurs (Td5%).

| Material Description | Isocyanate Type | Onset Decomposition Temp. (Td,onset) (°C) | Temperature of Max. Decomposition Rate (Tmax) (°C) | Char Yield at 600°C (%) | Reference |

| Poly(urethane-isocyanurate) Network Polymer (PUI) | MDI | ~360 | ~405 | Varies with MDI content | |

| Blocked Toluene Diisocyanate (TDI) | TDI | >200 | - | - | [1] |

| Polyisocyanuratoamide (PICA-6) | Aliphatic | - | - | - | [2] |

| Polyisocyanurato(ester amide) (PICEA-6) | Aliphatic | - | - | - | [2] |

| Polyisocyanurato(urea ester) (PICUE-6) | Aliphatic | - | - | - | [2] |

| Polyurethane-Polyisocyanurate (PU-PIR) Foams | Mixed | ~320 | 320-340 | 30-51 | [3] |

| MDI-based Polyurethane | MDI | 237 (in subcritical water) | - | - | [4] |

| TDI-based Polyurethane | TDI | 199 (in subcritical water) | - | - | [4] |

| Aliphatic (HDI, H12MDI, IPDI)-based Polyurethane | Aliphatic | 218-220 (in subcritical water) | - | - | [4] |

Differential Scanning Calorimetry (DSC) Data

DSC is instrumental in determining the glass transition temperature (Tg) and melting temperature (Tm) of isocyanurate-containing polymers, which are critical for understanding their service temperature and processing conditions.

| Material Description | Isocyanate Type | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |

| Poly(urethane-isocyanurate) Network Polymer (PUI) | MDI | ~45 | - | [5] |

| Polyisocyanuratoamide (PICA-6) | Aliphatic | - | 240.2 (first heating cycle) | [2] |

| Aromatic–Aliphatic Polyamide | Aromatic-Aliphatic | - | Varies | [6] |

| Aliphatic Polyurethane Elastomers | CHDI | ~-80 | up to 270 | [7] |

Activation Energy of Thermal Decomposition

The activation energy (Ea) of thermal decomposition provides a quantitative measure of the energy barrier that must be overcome for the degradation process to occur. Higher activation energies generally indicate greater thermal stability.

| Material Description | Method | Activation Energy (Ea) (kJ/mol) | Reference |

| Polyurethane Foam | TGA | 165-200 | [8] |

| 4-Hydroxypyridine Blocked Isophorone Diisocyanate | TGA (FRL method) | 134.6 | [9] |

| 4-Hydroxypyridine Blocked Isophorone Diisocyanate | TGA (FWO method) | 126.2 | [9] |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable thermal analysis data. The following sections provide standardized protocols for TGA, DSC, and Py-GC-MS analysis of isocyanurate-containing materials.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability, decomposition temperatures, and compositional analysis of isocyanurate-containing materials.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Ensure the sample is representative of the bulk material. For polymers, a small, uniform piece of 5-10 mg is typically used.

-

The sample should be dry to avoid mass loss from residual solvent or moisture.

-

-

Instrument Setup:

-

Crucible: Use an inert crucible, typically alumina (B75360) or platinum.

-

Atmosphere: For inert decomposition studies, use a high-purity nitrogen or argon atmosphere with a constant flow rate (e.g., 20-50 mL/min). For oxidative stability studies, use a synthetic air or oxygen atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C), which should be above the final decomposition temperature of the material.

-

-

Balance: Tare the balance before starting the experiment.

-

-

Data Acquisition and Analysis:

-

Record the sample mass as a function of temperature.

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of decomposition (Tmax).

-

Determine the onset decomposition temperature (Td,onset), often taken as the temperature at which 5% weight loss occurs.

-

Quantify the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions of isocyanurate-containing polymers.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Use a small sample (typically 5-10 mg) that is representative of the material.

-

Encapsulate the sample in an aluminum or hermetically sealed pan. Ensure good thermal contact between the sample and the bottom of the pan.

-

-

Instrument Setup:

-

Reference: Use an empty, sealed aluminum pan as a reference.

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to a temperature above its expected melting point or final transition (e.g., 250°C) at a constant rate (e.g., 10°C/min). This step is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial low temperature.

-

Second Heating Scan: Heat the sample again at the same constant rate as the first scan. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

-

Data Acquisition and Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow curve.

-

The melting temperature (Tm) is identified as an endothermic peak (a dip in the heat flow curve).

-

Crystallization events are observed as exothermic peaks (a rise in the heat flow curve).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of isocyanurate-containing materials, providing insights into the degradation mechanism.

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation:

-

A very small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.

-

-

Instrument Setup:

-

Pyrolyzer: Set the pyrolysis temperature to a specific value (e.g., 600°C) or program a temperature ramp to study the evolution of products as a function of temperature. The pyrolysis is carried out in an inert atmosphere (e.g., helium).

-

GC: The pyrolysis products are swept into the GC column by a carrier gas. A suitable GC column (e.g., a non-polar or mid-polar capillary column) is used to separate the different decomposition products based on their boiling points and interactions with the stationary phase. A temperature program is used to elute the compounds.

-

MS: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

-

Data Acquisition and Analysis:

-

The GC provides a chromatogram showing peaks corresponding to the separated decomposition products.

-

The MS provides a mass spectrum for each peak, which acts as a chemical fingerprint.

-

The individual compounds are identified by comparing their mass spectra to a library of known spectra (e.g., NIST/Wiley library).

-

This analysis helps in elucidating the decomposition pathways by identifying the primary and secondary degradation products.

-

Visualizations of Key Concepts

Visual diagrams are essential for understanding the complex relationships in the thermal analysis of isocyanurate rings.

Caption: General structure of the isocyanurate ring with substituent groups.

Caption: Simplified thermal decomposition pathway of the isocyanurate ring.

Caption: General experimental workflow for thermal analysis of isocyanurates.

Conclusion

The isocyanurate ring imparts exceptional thermal stability to a wide array of chemical structures. A thorough understanding of its decomposition behavior is paramount for the rational design of new materials and for predicting the performance and lifetime of existing products. This guide has provided a foundational understanding of the thermal stability of the isocyanurate ring, supported by quantitative data and detailed experimental protocols. By employing the analytical techniques and methodologies outlined herein, researchers and professionals can effectively characterize and compare the thermal properties of isocyanurate-containing compounds, paving the way for innovations in materials science and drug development.

References

- 1. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. matsc.ktu.lt [matsc.ktu.lt]

- 4. Elastomers and Composites [journal.rubber.or.kr]

- 5. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. icheme.org [icheme.org]

- 9. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate | MDPI [mdpi.com]

Trimethyl Isocyanurate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for trimethyl isocyanurate provided by the manufacturer and follow all applicable safety regulations and institutional protocols.

Introduction

This compound (TMIC), the cyclic trimer of methyl isocyanate, is a stable heterocyclic compound with increasing applications in polymer chemistry and as an intermediate in organic synthesis.[1] Its unique structure, a six-membered ring of alternating nitrogen and carbonyl groups with methyl substituents on the nitrogen atoms, imparts significant thermal and mechanical stability.[1] While TMIC itself is more stable than its monomer, methyl isocyanate (MIC), it is crucial for laboratory personnel to be thoroughly familiar with its potential hazards and the appropriate safety and handling procedures to minimize risks. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₆H₉N₃O₃ | [2][3] |

| Molecular Weight | 171.15 g/mol | [1][2] |

| CAS Number | 827-16-7 | [1][4] |

| Appearance | Monoclinic prisms (from water or alcohol) | [2][5] |

| Melting Point | 176-177 °C | [6] |

| Boiling Point | 274 °C | [6] |

| Solubility | Reacts with water. Soluble in alcohol. | [2][3] |

| Vapor Pressure | Data not available | |

| Density | Data not available |

Toxicological Data

Comprehensive toxicological data specifically for this compound is limited in publicly available literature. Much of the available information is extrapolated from studies on its highly toxic monomer, methyl isocyanate (MIC), and other isocyanates. It is imperative to handle this compound with the assumption that it may pose similar, though likely less acute, hazards. Isocyanates as a class are known skin and respiratory sensitizers.[7][8][9]

Note: The following table includes data for related isocyanates to provide an indication of potential hazards. This data should be interpreted with caution and does not represent the confirmed toxicity of this compound.

| Substance | Test | Route | Species | Value | Reference |

| Methyl Isocyanate | LC50 (6 hr) | Inhalation | Rat | 6.1 ppm | [10][11] |

| Methyl Isocyanate | LC50 (6 hr) | Inhalation | Mouse | 12.2 ppm | [10] |

| Methyl Isocyanate | LD50 | Oral | Rat | 51.5 mg/kg | [10] |

| TMXDI | LC50 (4 hr) | Inhalation | Rat | 0.027 mg/L | [12] |

| TMXDI | LD50 | Oral | Rat | >5000 mg/kg bw | [12] |

| Isophorone diisocyanate | LD50 | Oral | Rat | 4814 - 5490 mg/kg bw | [13] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is incompatible with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, which can cause vigorous exothermic reactions.[1][2][3][4][5][12] Acids and bases can initiate polymerization.[1][2][3][4][5][12]

Recommended Personal Protective Equipment

A comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Specification | Rationale |

| Respiratory | NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | Protects against inhalation of dust and potential vapors. |

| Eye | Chemical safety goggles and a face shield. | Protects eyes and face from splashes and airborne particles. |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. |

| Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended. | Minimizes skin exposure. |

The following diagram illustrates the hierarchy of controls for handling this compound safely.

Caption: Hierarchy of controls for safe handling.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

-

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid the formation of dust.

-

Ground all equipment to prevent static discharge.

-

Use non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the handling area.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials (see Section 4.0).

-

Keep away from heat, sparks, and open flames.

-

The logical workflow for handling this compound is depicted below.

Caption: Logical workflow for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[2]

-

-

Large Spills:

-

Evacuate the laboratory and notify emergency personnel.

-

Prevent the spill from entering drains or waterways.

-

Follow institutional emergency response protocols.

-

The decision-making process for responding to a this compound spill is outlined in the following diagram.

Caption: Spill response decision flowchart.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is scarce, the following sections outline the general methodologies based on OECD guidelines for assessing the key toxicological endpoints for a chemical of this class.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and then daily for up to 14 days if effects persist.

-

Scoring: The degree of skin reaction is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Test Animals: Healthy, young adult albino rabbits are used.[14]

-

Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal.[14] The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[14] Observations may continue for up to 21 days if effects are not reversible.

-

Scoring: Ocular lesions are scored using a standardized system.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

-

Procedure: a. The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[15] b. The bacterial cultures are then plated on a minimal agar (B569324) medium. c. The plates are incubated for 48-72 hours. d. The number of revertant colonies on the test plates is compared to the number on the negative control plates.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.[16]

Disposal

All waste containing this compound should be treated as hazardous waste.

-

Collect all waste in clearly labeled, sealed containers.

-

Dispose of the waste through a licensed chemical waste disposal company.

-

Do not dispose of this compound down the drain or in general waste.

-

Contaminated packaging should also be treated as hazardous waste.

Conclusion

This compound, while more stable than its monomer, requires careful and informed handling due to the potential hazards associated with the isocyanate class of compounds. Adherence to the safety protocols outlined in this guide, in conjunction with the manufacturer's SDS and institutional safety procedures, is paramount for the protection of all laboratory personnel. A thorough understanding of its reactivity, the consistent use of appropriate personal protective equipment, and preparedness for emergency situations are the cornerstones of working safely with this chemical. Further toxicological studies specifically on this compound are needed to provide a more complete safety profile.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 624-83-9 | CAS DataBase [m.chemicalbook.com]

- 3. This compound | C6H9N3O3 | CID 13225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdc.gov [cdc.gov]

- 5. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 11. Acute inhalation studies with methyl isocyanate vapor. I. Methodology and LC50 determinations in guinea pigs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. oecd.org [oecd.org]

- 15. Mutagenicity of N,N'-dimethylurea and methylamine hydrochloride in the Ames Salmonella/microsome test: absence of mutagenic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

The Enduring Core: A Technical Guide to the Reactivity of Trimethyl Isocyanurate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl isocyanurate, the cyclic trimer of methyl isocyanate, is a molecule of significant industrial importance, primarily recognized for its exceptional thermal stability. This stability is a cornerstone of its application in polyurethane chemistry, where the isocyanurate ring structure imparts superior thermal and flame-retardant properties to materials. While the isocyanate monomer is highly reactive towards a wide array of nucleophiles, the reactivity of the this compound ring itself is substantially more nuanced. This technical guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles, focusing on its formation, inherent stability, and the conditions under which it can be induced to react. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who encounter or utilize isocyanurate chemistry in their work.

The Formation and Stability of this compound

The chemistry of this compound is intrinsically linked to its monomer, methyl isocyanate. The formation of the stable six-membered isocyanurate ring is a highly exothermic process known as cyclotrimerization.[1] This reaction is a key step in the production of polyisocyanurate (PIR) foams, which are valued for their enhanced thermal resistance compared to standard polyurethanes.[1]

The significant thermodynamic stability of the this compound ring is underscored by its enthalpy of formation and the enthalpy of the cyclotrimerization reaction.

| Thermodynamic Parameter | Value | Significance |

| Enthalpy of Formation (ΔfH°) at 298 K | -141.1 ± 0.4 kcal/mol[1] | Indicates a highly stable molecule. |

| Enthalpy of Cyclotrimerization (ΔH_R) of Methyl Isocyanate | -66.4 kcal mol⁻¹[1][2] | The large negative value highlights the strong thermodynamic driving force for the formation of the isocyanurate ring. |

This inherent stability means that this compound does not readily react with nucleophiles under ambient conditions. Its reactivity profile is dominated by its resistance to ring-opening or substitution reactions.

Reactivity of this compound with Nucleophiles

Direct reactions of the this compound ring with nucleophiles such as amines, alcohols, thiols, and water are not commonly observed under standard laboratory conditions. The molecule's stability prevents facile nucleophilic attack on the ring carbons. However, reactivity can be induced under specific, often harsh, conditions, or is inferred from the degradation studies of polyisocyanurate (PIR) foams, which contain the same isocyanurate core structure.

Thermal Decomposition as a Gateway to Reactivity

The most significant pathway to inducing the reactivity of isocyanurates is through thermal decomposition. At temperatures exceeding 400°C, the isocyanurate ring can undergo a retro-cyclotrimerization reaction, generating free isocyanate groups.[3] These regenerated isocyanates are then free to react with any nucleophiles present in the system.

Insights from Polyisocyanurate (PIR) Foam Degradation Studies

Studies on the chemical recycling of PIR foams provide the most direct evidence of the isocyanurate ring's reactivity with nucleophiles, albeit under forcing conditions. These processes aim to break down the polymer matrix to recover valuable polyols and other monomers.

2.2.1. Alcoholysis

The degradation of PIR foams can be achieved through alcoholysis, typically using diols like ethylene (B1197577) glycol or diethylene glycol at elevated temperatures (e.g., 180-190°C) in the presence of a catalyst such as sodium hydroxide.[4] This process breaks down the isocyanurate and urethane (B1682113) linkages to yield a mixture of polyols.

2.2.2. Aminolysis

Aminolysis, the reaction with amines, is another method for the depolymerization of polyurethane and polyisocyanurate materials.[5] This process can effectively cleave the urethane and isocyanurate bonds to regenerate polyols and form substituted ureas. The reaction is typically carried out at elevated temperatures.

2.2.3. Hydrolysis

While this compound shows no rapid reaction with water under normal conditions, the hydrolysis of polyurethanes and polyisocyanurates can occur, particularly in the presence of heat and humidity.[6][7] This degradation process can lead to the breakdown of the polymer structure. In industrial settings, the hydrolysis of polyurethane foams is a method for recovering diamines and polyols, often carried out at temperatures above 185°C, sometimes with the addition of ammonia (B1221849) to increase the rate of diamine production.[8]

General Reactivity of the Isocyanate Functional Group

To understand the potential products of this compound decomposition, it is essential to be familiar with the general reactivity of the isocyanate functional group (-N=C=O) towards nucleophiles. Isocyanates are electrophiles and readily react with a variety of nucleophiles.[9]

The general order of reactivity of nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols ≈ Water > Thiols

Experimental Protocols

Due to the limited direct reactivity of this compound, experimental protocols focus on its synthesis and the degradation of related polyisocyanurate structures.

Synthesis of this compound via Catalytic Trimerization of Methyl Isocyanate

Objective: To synthesize this compound from methyl isocyanate using a catalyst.

Materials:

-

Methyl isocyanate

-

Catalyst (e.g., sodium methoxide, triethyl phosphine, or bis(tributyltin) oxide)[1][10]

-

Anhydrous solvent (e.g., toluene, THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Glassware: Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

Set up a dry, inert atmosphere in the reaction flask.

-

Dissolve the catalyst in the anhydrous solvent in the reaction flask.

-

Slowly add methyl isocyanate to the catalyst solution via the dropping funnel. The reaction is highly exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.[1][10] Cooling with an ice bath may be necessary.

-

After the addition is complete, continue stirring the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the catalyst) until the reaction is complete. The completion of the reaction is often indicated by the precipitation of the solid this compound.[1]

-

Isolate the product by filtration.

-

Wash the solid product with a suitable solvent to remove any residual catalyst and unreacted monomer.

-

Dry the this compound product under vacuum.

Workflow Diagram:

Degradation of Polyisocyanurate (PIR) Foam via Alcoholysis

Objective: To depolymerize PIR foam to recover polyols.

Materials:

-

Waste PIR foam, ground into small pieces

-

Alcoholysis agent (e.g., a mixture of ethylene glycol and diethylene glycol)[4]

-

Catalyst (e.g., NaOH)[4]

-

High-temperature reactor with mechanical stirring and a condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Charge the reactor with the ground PIR foam, the alcoholysis agent, and the catalyst.

-

Heat the mixture under an inert atmosphere with vigorous stirring. A typical temperature profile might be 180°C for 1 hour, followed by an increase to 190°C for another hour.[4]

-

Monitor the reaction until the foam is completely dissolved and the mixture becomes a homogeneous liquid.

-

Cool the resulting polyol mixture.

-

The product can be analyzed for properties such as viscosity and hydroxyl number to determine the extent of degradation.

Conclusion

This compound is characterized by its high thermodynamic stability, a result of the favorable energetics of its formation via the cyclotrimerization of methyl isocyanate. This stability renders the isocyanurate ring largely unreactive towards nucleophiles under ambient conditions. The reactivity of this compound is primarily observed under conditions of high thermal stress, where it can decompose to regenerate the more reactive isocyanate monomers. Insights into the nucleophilic reactivity of the isocyanurate ring are best gleaned from studies on the chemical degradation of polyisocyanurate foams, where alcoholysis, aminolysis, and hydrolysis can be employed under forcing conditions to break down the polymer matrix. For researchers and professionals in drug development, the key takeaway is the inert nature of the this compound core, which can be leveraged when designing stable molecular scaffolds. However, the potential for decomposition at elevated temperatures and the release of reactive isocyanates should be a consideration in high-temperature applications or degradation studies.

References

- 1. This compound | 827-16-7 | Benchchem [benchchem.com]

- 2. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Degradation and recycling of waste polyisocyanurate foams [plaschina.com.cn]

- 5. Aminolysis Process → News → Sustainability [news.sustainability-directory.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. contracttextiles.org [contracttextiles.org]

- 8. US4196148A - Hydrolysis of polyurethane foams - Google Patents [patents.google.com]

- 9. Isocyanate - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Trimethyl Isocyanurate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of trimethyl isocyanurate (TMIC), a significant compound in various chemical syntheses. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents. This document summarizes the available qualitative solubility information and presents detailed, generalized experimental protocols for the systematic determination of its solubility. A structured table is included to aid researchers in the consistent recording of experimental data. Additionally, a visual workflow of the experimental protocol is provided to ensure clarity and reproducibility.

Introduction

This compound (1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione), with the CAS number 827-16-7, is a heterocyclic organic compound. Its molecular structure, featuring a stable six-membered triazine ring with three methyl groups attached to the nitrogen atoms, dictates its physicochemical properties, including its solubility profile. An understanding of the solubility of TMIC in a variety of common laboratory solvents is fundamental for its application in synthesis, purification, formulation, and various analytical procedures.

This guide aims to collate the existing knowledge on the solubility of this compound and to provide a practical framework for researchers to determine this critical parameter in their own laboratory settings.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 827-16-7 | [1] |

| Molecular Formula | C₆H₉N₃O₃ | [1] |

| Molecular Weight | 171.15 g/mol | [1] |

| Appearance | Monoclinic prisms | [1] |

| Melting Point | 176-177 °C (349-351 °F) | [1] |

| Boiling Point | 274 °C (525 °F) at 760 mmHg | [1] |

| Synonyms | Methyl isocyanate trimer, Isocyanuric acid, trimethyl ester | [1] |

Solubility of this compound

-

This compound can be crystallized from water or alcohol , which suggests at least moderate solubility in these solvents, particularly at elevated temperatures.[1]

-

One source provides the following qualitative solubility profile:

-

Soluble in: water, hot ethanol, pyridine, concentrated hydrochloric acid, and hot sulfuric acid.

-

Insoluble in: cold methanol, ether, acetone, benzene, and chloroform.

-

-

Safety and spill procedures for this compound recommend using 60-70% ethanol to dampen and clean up spills, implying that it is wetted by and likely soluble in aqueous ethanol.[1]

A comprehensive search of scientific databases has not yielded specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the common laboratory solvents listed below. The following table is provided for researchers to record their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Water | Data not available | Data not available | ||

| Ethanol | Data not available | Data not available | ||

| Methanol | Data not available | Data not available | ||

| Acetone | Data not available | Data not available | ||

| Dichloromethane | Data not available | Data not available | ||

| Chloroform | Data not available | Data not available | ||

| Ethyl Acetate | Data not available | Data not available | ||

| Hexane | Data not available | Data not available | ||

| Toluene | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in a given solvent.

This method determines the concentration of a saturated solution at a specific temperature.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette or syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter that is also at the experimental temperature to remove any suspended solid particles.

-

Solvent Evaporation: Transfer a precisely measured volume or mass of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound. Dry the residue to a constant weight.

-

Calculation: Weigh the evaporating dish or vial containing the dried solute. The mass of the dissolved this compound can be calculated by subtracting the tare weight. The solubility can then be expressed in g/100 mL or other appropriate units.

This is a simpler, less precise method suitable for initial screening.[2][3][4][5]